1-(Pyridin-3-yl)-4-tert-butoxycarbonylhomopiperazine
Overview
Description
1-(Pyridin-3-yl)-4-tert-butoxycarbonylhomopiperazine is a heterocyclic compound that features a diazepine ring fused with a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Pyridin-3-yl)-4-tert-butoxycarbonylhomopiperazine typically involves the reaction of pyridine derivatives with hexahydro-1,4-diazepine. One common method includes the reaction of pyridine with dimethyl adipate to obtain dimethyl pimelate, which then reacts with iminoethanol to generate 1-(2-Pyridyl)homopiperazine . This intermediate can be further reacted with tert-butyl chloroformate under basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned reactions, optimized for yield and purity. The process may involve continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
1-(Pyridin-3-yl)-4-tert-butoxycarbonylhomopiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the pyridine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can lead to the formation of reduced diazepine derivatives.
Scientific Research Applications
1-(Pyridin-3-yl)-4-tert-butoxycarbonylhomopiperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 1-(Pyridin-3-yl)-4-tert-butoxycarbonylhomopiperazine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or biological macromolecules, thereby influencing their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Homopiperazine: A structurally related compound with similar applications in CO2 capture and as a ligand in metal complexes.
Benzodiazepines: Share the diazepine ring structure but differ in their pharmacological properties and applications.
Oxazepines and Thiazepines: Other seven-membered heterocycles with different heteroatoms, leading to varied chemical and biological activities.
Uniqueness
1-(Pyridin-3-yl)-4-tert-butoxycarbonylhomopiperazine is unique due to its combination of a diazepine ring with a pyridine moiety, which imparts distinct chemical reactivity and potential for diverse applications in research and industry.
Properties
CAS No. |
223797-48-6 |
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Molecular Formula |
C15H23N3O2 |
Molecular Weight |
277.36 g/mol |
IUPAC Name |
tert-butyl 4-pyridin-3-yl-1,4-diazepane-1-carboxylate |
InChI |
InChI=1S/C15H23N3O2/c1-15(2,3)20-14(19)18-9-5-8-17(10-11-18)13-6-4-7-16-12-13/h4,6-7,12H,5,8-11H2,1-3H3 |
InChI Key |
XGLHAKIZHMJAMV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCN(CC1)C2=CN=CC=C2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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